molecular formula C11H16N2O B1281433 4-amino-N-butylbenzamide CAS No. 51207-84-2

4-amino-N-butylbenzamide

Cat. No.: B1281433
CAS No.: 51207-84-2
M. Wt: 192.26 g/mol
InChI Key: FLXMHAHQLCYFOI-UHFFFAOYSA-N
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Description

4-Amino-N-butylbenzamide is a benzamide derivative featuring a butylamine chain attached to the benzamide core, with an amino group at the para position of the aromatic ring. It is synthesized via catalytic coupling reactions, such as those involving haloarenes and amines under high-pressure conditions (110°C, 20 atm CO) using copper nanoparticle-decorated silicon nanowires (CuNP@SiNWs) as catalysts . This compound serves as a key intermediate in organic synthesis and pharmaceutical research due to its versatile reactivity.

Properties

IUPAC Name

4-amino-N-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-3-8-13-11(14)9-4-6-10(12)7-5-9/h4-7H,2-3,8,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXMHAHQLCYFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509998
Record name 4-Amino-N-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51207-84-2
Record name 4-Amino-N-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-N-butylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This green and rapid process provides high yields and is eco-friendly .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction between 4-aminobenzoic acid and butylamine under controlled conditions. The reaction is often carried out at elevated temperatures to ensure complete conversion and high purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-butylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

Scientific Research Applications

4-Amino-N-butylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-butylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can modulate enzymatic activities by binding to active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Nitro-Substituted Analogs
  • N-(2-Nitrophenyl)-4-bromo-benzamide (): Structure: Features a bromo substituent at the para position and a nitro group on the aniline ring. Synthesis: Derived from 2-nitroaniline and 4-bromobenzoyl chloride. Properties: The nitro group enhances electron-withdrawing effects, reducing solubility in polar solvents compared to 4-amino-N-butylbenzamide.
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) :

    • Structural Difference : Incorporates a methoxy group at the 4-position of the nitroaniline moiety, increasing steric hindrance and altering crystal packing .
Methoxy-Substituted Derivatives
  • 4-(Benzyloxy)-N-butylbenzamide (CAS: 84403-54-3): Structure: Benzyloxy group replaces the amino group at the para position. Molecular Formula: C₁₈H₂₁NO₂, MW: 283.36 . Applications: Used in polymer chemistry and as a precursor for drug candidates targeting inflammation.
  • 4-{[(4-Methoxyphenyl)acetyl]amino}-N-(3-methylphenyl)benzamide: Structure: Methoxyphenyl acetyl group introduces additional hydrophobicity. Molecular Formula: C₂₃H₂₂N₂O₃, MW: 374.43 .
Multi-Amino Derivatives
  • 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide (CAS: 14071-33-1): Structure: Contains dual amino groups and a methoxy substituent. Molecular Formula: C₁₄H₁₅N₃O₂, MW: 257.29 .

Functional Group Modifications on the Amine Side Chain

  • N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide: Synthesis: Reacts 4-amino-N-(4-bromophenyl)benzamide with methoxybenzoyl chloride in THF. Properties: The bromophenyl group improves halogen bonding, making it suitable for crystallography studies .
  • N-(4-Aminobutyl)-4-azido-2-hydroxybenzamide: Structure: Azido and hydroxy groups introduce photoreactive and chelating properties. Applications: Used in photoaffinity labeling for enzyme inhibition studies .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method
This compound C₁₁H₁₆N₂O 192.26 (calc.) Para-amino, N-butyl Catalytic coupling
N-(2-Nitrophenyl)-4-bromo-benzamide C₁₃H₁₀BrN₂O₃ 335.13 Para-bromo, 2-nitroaniline Aniline acylation
4-(Benzyloxy)-N-butylbenzamide C₁₈H₂₁NO₂ 283.36 Para-benzyloxy, N-butyl Reflux with benzyl chloride
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide C₁₄H₁₅N₃O₂ 257.29 Dual amino, 2-methoxy Multi-step amidation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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